Ziresovir

Übersicht

Beschreibung

Ziresovir, also known as RO-0529 or AK0529, is an antiviral drug developed for the treatment of respiratory syncytial virus infections. It acts as a fusion inhibitor, preventing the virus from entering human cells and thereby inhibiting infection. This compound has shown promising results in clinical trials and is currently in phase 3 trials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ziresovir involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Ziresovir undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: Substitution reactions are employed to introduce different substituents on the quinazoline and benzothiazepine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives are often tested for enhanced antiviral activity and reduced toxicity .

Wissenschaftliche Forschungsanwendungen

Ziresovir has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying fusion inhibitors and their mechanisms.

Biology: Employed in research on respiratory syncytial virus and its interactions with host cells.

Medicine: Investigated for its potential to treat respiratory syncytial virus infections in infants, children, and immunocompromised adults.

Industry: Used in the development of antiviral drugs and therapeutic agents .

Wirkmechanismus

Ziresovir exerts its effects by binding to the fusion protein of the respiratory syncytial virus. This binding prevents the virus from entering human cells and inhibits the fusion of infected cells, thereby blocking viral replication and spread. The molecular targets involved include the viral fusion protein and host cell receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Presatovir: Another fusion inhibitor with similar antiviral activity.

Lumicitabine: A nucleoside analog with antiviral properties.

Rilematovir: A fusion inhibitor with a different mechanism of action

Uniqueness of Ziresovir

This compound is unique due to its high potency, selectivity, and oral bioavailability. It has shown significant efficacy in reducing viral load and improving clinical outcomes in patients with respiratory syncytial virus infections. Its ability to prevent cell-to-cell fusion and block viral entry makes it a promising candidate for antiviral therapy .

Biologische Aktivität

Ziresovir, also known as RO-0529 or AK0529, is a novel antiviral compound that has emerged as a promising therapeutic agent for the treatment of respiratory syncytial virus (RSV) infections, particularly in infants and young children. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, safety profile, and potential resistance issues.

This compound functions primarily as a fusion (F) protein inhibitor of RSV. The RSV F protein is crucial for the virus's entry into host cells, and by inhibiting this protein, this compound effectively prevents viral replication. The compound has demonstrated potent antiviral activity with an effective concentration (EC) of less than 10 nM against various RSV strains in vitro. Additionally, in vivo studies using BALB/c mouse models have shown that this compound can achieve significant reductions in viral load following RSV infection .

Phase 2 and Phase 3 Trials

This compound has undergone rigorous clinical testing, including Phase 2 and Phase 3 trials. These studies have highlighted its efficacy in reducing RSV symptoms and viral load in hospitalized infants.

- Phase 2 Trial Findings : A study involving infants aged 1 to 24 months demonstrated that this compound significantly reduced the Wang bronchiolitis clinical score—a measure of disease severity—compared to placebo. The trial indicated a median reduction of 1.25 log10 PFU/mL in viral load at 72 hours post-treatment .

- Phase 3 AIRFLO Trial : Conducted across multiple centers in China, this trial enrolled 244 participants. Results showed that this compound led to a significant improvement in clinical outcomes:

Safety Profile

The safety profile of this compound has been evaluated across clinical trials, with adverse events reported as comparable to those observed with placebo:

- Common adverse events included diarrhea (4% vs. 2% for placebo), elevated liver enzymes (3% for both groups), and rash (2% vs. 1%) .

- Notably, approximately 9% of participants developed resistance-associated mutations during treatment; however, these mutations did not correlate with significant safety concerns overall .

Resistance Considerations

Resistance to antiviral agents is a critical concern in the treatment of viral infections. In the case of this compound:

- Mutations such as D486N, D489V, and D489Y have been identified as associated with resistance to the drug .

- In clinical settings, monitoring for these mutations is essential to ensure ongoing efficacy and adapt treatment protocols as necessary.

Summary of Clinical Findings

| Trial Phase | Participants | Primary Endpoint | This compound Outcome | Placebo Outcome | P-value |

|---|---|---|---|---|---|

| Phase 2 | Not specified | Wang Score Change | -3.4 points | -2.7 points | P = 0.002 |

| Phase 3 AIRFLO | 244 | Viral Load Change | -2.5 log10 copies/mL | -1.9 log10 copies/mL | P < 0.001 |

Eigenschaften

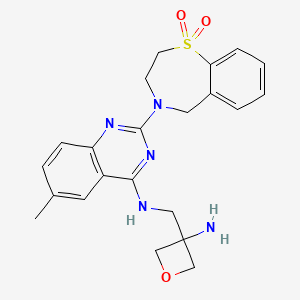

IUPAC Name |

N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-15-6-7-18-17(10-15)20(24-12-22(23)13-30-14-22)26-21(25-18)27-8-9-31(28,29)19-5-3-2-4-16(19)11-27/h2-7,10H,8-9,11-14,23H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAICKUTDBZCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2NCC3(COC3)N)N4CCS(=O)(=O)C5=CC=CC=C5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028129 | |

| Record name | Ziresovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422500-60-4 | |

| Record name | Ziresovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422500604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziresovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziresovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRESOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCF42D7AG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.